molecular formula C8H16ClNO2 B8739676 Acetamide, 2-chloro-N-[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]-

Acetamide, 2-chloro-N-[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]-

Cat. No.: B8739676
M. Wt: 193.67 g/mol
InChI Key: OLLYYMGGBKLKPW-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, 2-chloro-N-[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]- is a chiral amine compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure, featuring a chloroacetyl group and a hydroxymethyl group, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-chloro-N-[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]- typically involves the reaction of (2S,3S)-2-hydroxymethyl-3-methylpentylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of Acetamide, 2-chloro-N-[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]- may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to achieve better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-chloro-N-[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloroacetyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the chloroacetyl group can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution at room temperature.

Major Products Formed

    Oxidation: (2S,3S)-N-Carboxyacetyl-2-hydroxymethyl-3-methylpentylamine.

    Reduction: (2S,3S)-N-Ethyl-2-hydroxymethyl-3-methylpentylamine.

    Substitution: (2S,3S)-N-Substituted-2-hydroxymethyl-3-methylpentylamine.

Scientific Research Applications

Acetamide, 2-chloro-N-[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, 2-chloro-N-[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxymethyl group may participate in hydrogen bonding interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, 2-chloro-N-[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloroacetyl and a hydroxymethyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

2-chloro-N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]acetamide

InChI

InChI=1S/C8H16ClNO2/c1-3-6(2)7(5-11)10-8(12)4-9/h6-7,11H,3-5H2,1-2H3,(H,10,12)/t6-,7+/m0/s1

InChI Key

OLLYYMGGBKLKPW-NKWVEPMBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](CO)NC(=O)CCl

Canonical SMILES

CCC(C)C(CO)NC(=O)CCl

Origin of Product

United States

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